

Biotin-PEG11-oxyamine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: **Biotin-PEG11-oxyamine**

Cat. No.: **B1192312**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of **Biotin-PEG11-oxyamine**, a critical reagent in bioconjugation and drug development. Understanding these properties is paramount for ensuring the successful design and execution of experiments, as well as for the long-term integrity of labeled molecules.

Core Properties of Biotin-PEG11-oxyamine

Biotin-PEG11-oxyamine is a biotinylation reagent characterized by a biotin moiety, a discrete polyethylene glycol (dPEG®) spacer of 11 PEG units, and a terminal oxyamine group. This structure confers unique properties that are highly advantageous in bioconjugation applications. The dPEG® linker, in particular, plays a crucial role in its solubility and performance. It is an amphiphilic molecule, possessing both hydrophilic and hydrophobic properties, which allows it to be soluble in a range of solvents.^{[1][2]}

The primary application of this reagent is the biotinylation of molecules containing aldehyde or ketone groups, such as glycoproteins whose carbohydrate portions have been oxidized.^[3] The oxyamine group reacts with these carbonyls to form a stable oxime bond.^[3] This bond is more stable than the hydrazone bond formed by alternative reagents and does not necessitate a subsequent reduction step for stabilization.^{[3][4]}

Solubility Characteristics

The solubility of **Biotin-PEG11-oxyamine** is a key feature, largely attributed to its hydrophilic dPEG® spacer.[5][6][7] This enhanced water solubility helps to prevent the aggregation of labeled proteins and reduces non-specific binding that can occur with more hydrophobic linkers.[1][2][3][4]

Solvent/System	Solubility Profile	Key Considerations
Water/Aqueous Buffers	Excellent	Can be dissolved directly for conjugation reactions, minimizing the need for organic co-solvents that may be detrimental to sensitive biomolecules.[1][2][4]
Organic Solvents	Soluble	Documented solubility in methylene chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO).[1][4]

Note: Specific quantitative solubility data (e.g., mg/mL) is not publicly available from manufacturers. It is recommended to perform small-scale solubility tests for specific buffer systems and concentrations.

Stability Profile and Storage Recommendations

Proper handling and storage are critical for maintaining the stability and reactivity of **Biotin-PEG11-oxyamine**. The molecule is hygroscopic and should be protected from moisture to prevent degradation and maintain its solid, easy-to-handle form.[2][4]

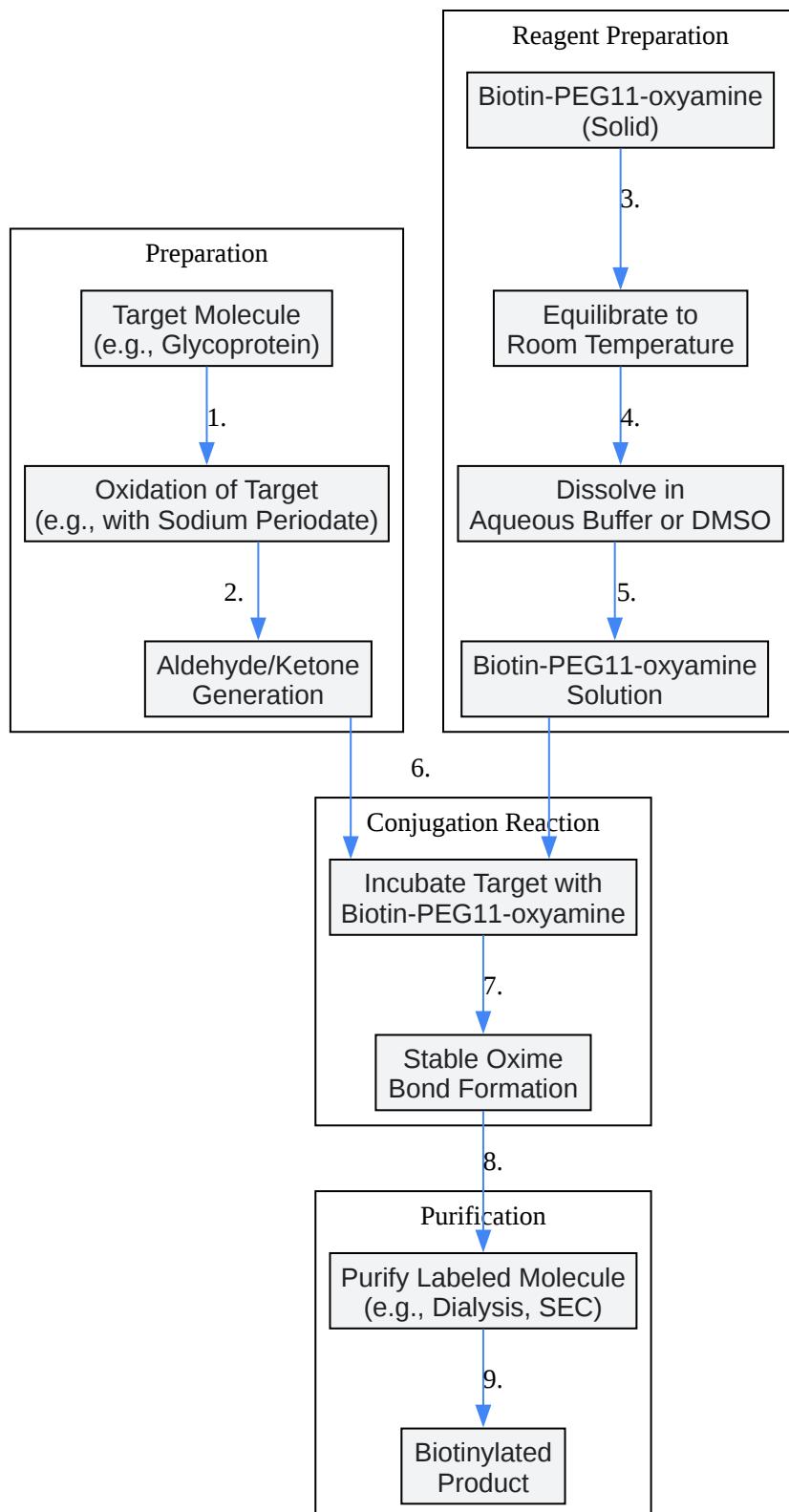
Condition	Recommendation	Rationale
Long-Term Storage	-20°C, desiccated.[1][2][6]	To minimize degradation over time.
Handling	Allow the vial to equilibrate to room temperature before opening.[2][4][8]	To prevent condensation of moisture inside the vial.
Minimize exposure to air; store under an inert atmosphere (e.g., argon or nitrogen).[2][4]	The compound is hygroscopic and can become tacky and difficult to handle upon exposure to moisture.[2][4]	
Shipping	Typically shipped at ambient temperature.[6]	Short-term exposure to ambient temperatures does not appear to compromise the product's integrity.
Stock Solutions	Prepare in a dry, water-miscible solvent (e.g., DMF or DMSO).[8]	To ensure the stability of the reactive maleimide group.
Store stock solutions capped under an inert gas at 4°C.[8]	With proper handling, stock solutions can be stable for up to three months.[8] For aqueous solutions, it is recommended to freeze them when not in use and use them within a few days.[2][4]	

Experimental Protocols and Workflows

While specific experimental protocols for determining solubility and stability are not detailed in publicly available literature, a general workflow for utilizing **Biotin-PEG11-oxyamine** in a biotinylation reaction can be described.

General Biotinylation Workflow

The following diagram illustrates the typical steps involved in labeling a target molecule, such as a glycoprotein, with **Biotin-PEG11-oxyamine**.

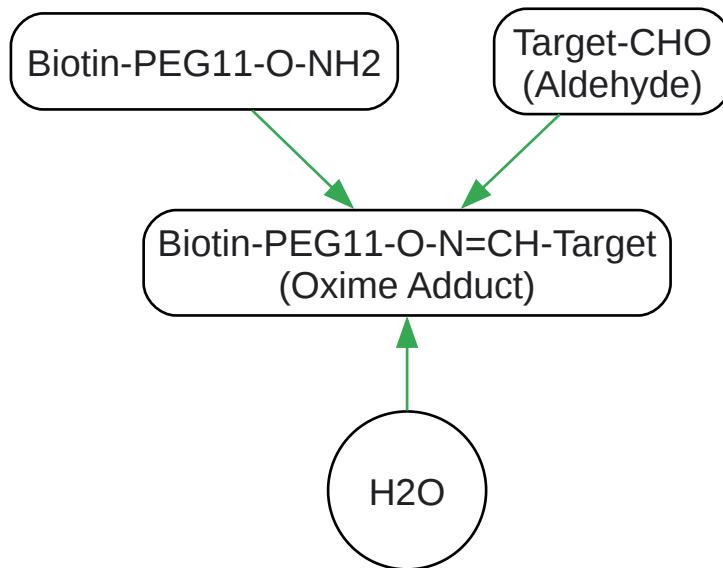


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Caption: General workflow for biotinyling a target molecule using **Biotin-PEG11-oxyamine**.

Chemical Reaction

The core of the biotinylation process is the reaction between the oxyamine group of the reagent and an aldehyde or ketone on the target molecule.

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Caption: Reaction of **Biotin-PEG11-oxyamine** with an aldehyde to form a stable oxime bond.

Summary and Conclusion

Biotin-PEG11-oxyamine offers significant advantages for researchers due to its excellent water solubility and the formation of stable oxime bonds. Its amphiphilic nature, conferred by the dPEG® spacer, allows for versatility in solvent choice and minimizes issues of aggregation and non-specific binding often associated with more hydrophobic biotinylation reagents. Adherence to recommended storage and handling protocols is essential to ensure the long-term stability and reactivity of this reagent. While quantitative data on solubility and degradation kinetics are not widely published, the qualitative information provided by manufacturers underscores its utility and stability for a wide range of bioconjugation applications.

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